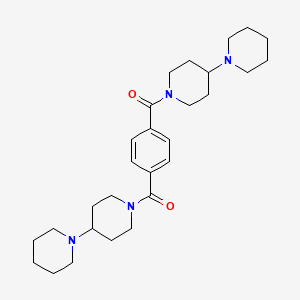

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

描述

准备方法

合成路线和反应条件: UNC1079 的合成涉及在受控条件下用适当试剂与 1,4-亚苯基双(1,4'-联哌啶-1'-基甲酮)反应 . 详细的合成路线和反应条件属于专有信息,通常不会在公共数据库中披露 .

工业生产方法: UNC1079 的工业生产方法没有得到广泛的记录。

化学反应分析

科学研究应用

Neuropharmacology

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) has garnered attention for its interaction with neurotransmitter systems, particularly dopamine and serotonin pathways. Its structural characteristics suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases such as Parkinson's disease and schizophrenia.

Key Findings:

- Dopamine Receptor Modulation : Preliminary studies indicate that UNC1079 may modulate dopamine receptor activity, which is crucial for addressing conditions associated with dopaminergic dysfunctions .

- Neuroprotective Effects : Research suggests potential neuroprotective effects against oxidative stress and excitotoxicity, common pathways involved in neurodegeneration.

Epigenetics

UNC1079 has been identified as a selective inhibitor of the L3MBTL3 domain, part of the malignant brain tumor family of chromatin-interacting transcriptional repressors. This role positions it as a significant player in the field of epigenetics.

Mechanism of Action:

- Targeting L3MBTL3 Domain : UNC1079 influences the proteasomal degradation of methylated proteins, impacting gene expression and cellular processes associated with cancer progression.

Case Study 1: Neuroprotective Properties

In a study exploring the neuroprotective effects of UNC1079 on neuronal cells subjected to oxidative stress, results indicated a significant reduction in cell death compared to control groups. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Inhibition of L3MBTL3 Domain

Another study focused on the inhibition of the L3MBTL3 domain by UNC1079 demonstrated its effectiveness in altering gene expression patterns associated with tumor growth. The findings suggest that this compound could be pivotal in developing targeted therapies for specific cancer types.

作用机制

相似化合物的比较

UNC1079 在结构上与 UNC1021 相似,但效力明显更低 . 其他类似的化合物包括 UNC1215,它是一种高效的 L3MBTL3 域抑制剂 . UNC1079 的主要独特性在于其用作阴性对照,为评估其他抑制剂的功效提供基准 .

类似化合物列表:- UNC1021

- UNC1215

- FKBP12 PROTAC dTAG-7

- BRD4-IN-4

- Inobrodib

生物活性

1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone), a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, underpinned by data from various research findings.

Chemical Structure and Properties

- IUPAC Name : 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone)

- Molecular Formula : C28H42N4O2

- Molecular Weight : 454.67 g/mol

The compound features a biphenyl structure connected by methanone linkages to bipiperidine moieties, which may contribute to its biological activity.

The biological activity of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone) is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases like Alzheimer's. The inhibitory potency against AChE was reported to be μM .

- Cellular Signaling Modulation : It may modulate signaling pathways by interacting with cellular receptors or transcription factors, enhancing cellular responses to stress or damage .

Biological Activity

The compound exhibits a variety of biological activities, including:

- Antioxidant Activity : It has been demonstrated to enhance the expression of genes involved in detoxification and redox homeostasis through the activation of the Nrf2 pathway .

- Anticancer Properties : In vitro studies indicate that it can induce apoptosis in cancer cell lines, with a notable increase in cytotoxicity observed at higher concentrations. For example, compounds derived from similar structures showed a dose-dependent increase in cell death in DLBCL cell lines .

Case Studies

Several studies have highlighted the efficacy and safety profile of 1,4-Phenylenebis(1,4'-bipiperidin-1'-ylmethanone):

- Neuroprotective Effects : A study evaluated its neuroprotective effects in mouse models of neurodegeneration. The compound significantly reduced neuronal death and improved cognitive function compared to controls .

- Antitumor Activity : In a study assessing antitumor activity against various cancer cell lines (e.g., HBL-1 and Karpas-422), it was found that the compound exhibited promising results with values indicating effective inhibition of tumor growth .

- In Vitro Studies on Enzyme Inhibition : Research demonstrated that at concentrations as low as 10 μM, the compound could induce significant increases in NQO1 enzyme activity, showcasing its potential as a therapeutic agent for oxidative stress-related conditions .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

[4-(4-piperidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O2/c33-27(31-19-11-25(12-20-31)29-15-3-1-4-16-29)23-7-9-24(10-8-23)28(34)32-21-13-26(14-22-32)30-17-5-2-6-18-30/h7-10,25-26H,1-6,11-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOUMUCTZMMLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。